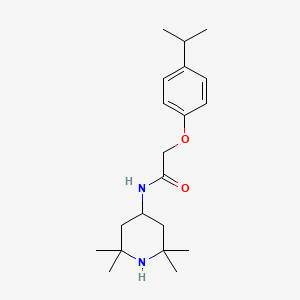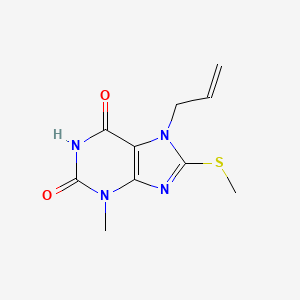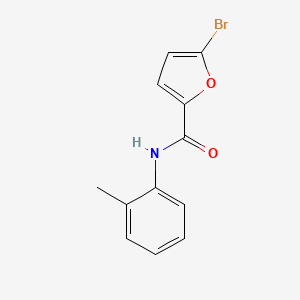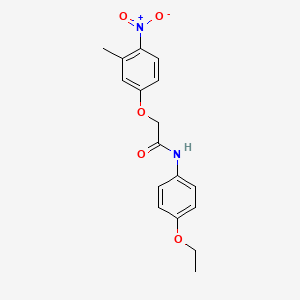![molecular formula C19H20IN3O3 B5745887 N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide, also known as IPAB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). IPAB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.
作用机制
The mechanism of action of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide is complex and not fully understood. It is thought to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. By inhibiting HDAC activity, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide can alter gene expression patterns and induce cell death in cancer cells. In addition, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In neuronal cells, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to have neuroprotective effects and to improve cognitive function. In immune cells, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to modulate the immune response and to have potential applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields, making it readily available for research purposes. It has been extensively studied in vitro and in vivo, and its mechanism of action has been characterized in detail. However, there are also limitations to its use. N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has poor solubility in water, which can make it difficult to work with in some experimental systems. In addition, its effects can be cell type-specific, which can complicate data interpretation.
未来方向
There are many potential future directions for research on N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide. One area of focus could be on the development of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Another area of focus could be on the identification of specific cellular targets of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide, which could help to elucidate its mechanism of action. Additionally, further studies could be done to investigate the potential applications of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide in other areas of research, such as inflammation and metabolic disorders.
合成方法
The synthesis of N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide involves the reaction of 3-iodobenzaldehyde with 2-methylphenoxyacetic acid hydrazide in the presence of a catalyst. The resulting product is then treated with butanoyl chloride to yield N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide. This synthesis method has been optimized to produce high yields of pure N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide, making it a useful compound for research purposes.
科学研究应用
N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been studied for its potential applications in a variety of scientific research areas, including cancer biology, neurobiology, and immunology. In cancer biology, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In immunology, N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has been shown to modulate the immune response and to have potential applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
(3E)-N-(3-iodophenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3O3/c1-13-6-3-4-9-17(13)26-12-19(25)23-22-14(2)10-18(24)21-16-8-5-7-15(20)11-16/h3-9,11H,10,12H2,1-2H3,(H,21,24)(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBSHWCKJUPRY-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)
![{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5745845.png)


![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)

![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)
![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)

